molecular formula C15H12O2 B14753929 5-[(E)-2-phenylethenyl]-1,3-benzodioxole

5-[(E)-2-phenylethenyl]-1,3-benzodioxole

Cat. No.: B14753929
M. Wt: 224.25 g/mol
InChI Key: IHBMGIUAQDCALO-VOTSOKGWSA-N
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Description

5-[(E)-2-phenylethenyl]-1,3-benzodioxole is an organic compound with the molecular formula C14H12O2 It is characterized by a benzodioxole ring fused with a phenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-2-phenylethenyl]-1,3-benzodioxole typically involves the reaction of 1,3-benzodioxole with a phenylethenyl derivative under specific conditions. One common method includes the use of a palladium-catalyzed Heck reaction, where 1,3-benzodioxole is reacted with styrene in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 100-150°C) to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-[(E)-2-phenylethenyl]-1,3-benzodioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols .

Scientific Research Applications

5-[(E)-2-phenylethenyl]-1,3-benzodioxole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-[(E)-2-phenylethenyl]-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-2-phenylethenyl]-1,3-benzodioxole
  • 3-[(E)-2-phenylethenyl]-1,3-benzodioxole
  • 4-[(E)-2-phenylethenyl]-1,3-benzodioxole

Uniqueness

5-[(E)-2-phenylethenyl]-1,3-benzodioxole is unique due to its specific substitution pattern on the benzodioxole ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological effects .

Properties

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

5-[(E)-2-phenylethenyl]-1,3-benzodioxole

InChI

InChI=1S/C15H12O2/c1-2-4-12(5-3-1)6-7-13-8-9-14-15(10-13)17-11-16-14/h1-10H,11H2/b7-6+

InChI Key

IHBMGIUAQDCALO-VOTSOKGWSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C3=CC=CC=C3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC3=CC=CC=C3

Origin of Product

United States

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